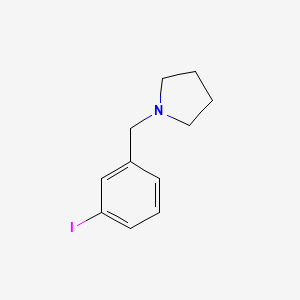
1-(3-Iodobenzyl)pyrrolidine
Cat. No. B1320495
Key on ui cas rn:
884507-44-2
M. Wt: 287.14 g/mol
InChI Key: MVFZIRZPTAFNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08962665B2
Procedure details


4-(3-Iodo-benzyl)-morpholine was prepared as described for 1-(3-iodo-benzyl)-pyrrolidine above. (4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine was then prepared as for (4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride above using (4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine (Example 008), 4-(3-iodo-benzyl)-morpholine, Pd(PPh3)4, LiOtBu and anhydrous 1,4-dioxane then HCl (2M in ether) to afford the title compound as a beige solid (8%). 1H NMR (400 MHz, DMSO-d6) δ 12.69-11.90 (m, 1H), 11.90-11.22 (m, 1H), 8.51 (s, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.28 (s, 1H), 8.22 (d, J=7.7 Hz, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.85 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H), 7.57 (s, 1H), 7.41 (d, J=8.3 Hz, 1H), 7.19 (d, J=4.5 Hz, 1H), 4.47 (s, 2H), 3.95 (d, J=11.8 Hz, 2H), 3.85 (t, J=11.8 Hz, 2H), 3.27 (d, J=11.8 Hz, 2H), 3.20-3.10 (m, 2H), 2.50 (s, 3H). (ESI+) m/z 428 (M+H)+. Retention time=1.80 mins (method 1).


Name
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
LiOtBu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
IC1C=C(C=CC=1)CN1CCCC1.[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1.[ClH:46].CC1C=CN=C(NC2C=CC=C(C3OC(C4C=CC=C(CN5CCCC5)C=4)=NC=3)N=2)C=1.CC1C=CN=C(NC2C=CC=C(C3OC=NC=3)N=2)C=1.[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:107][CH2:106][O:105][CH2:104][CH2:103]1.O(C(C)(C)C)[Li]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:103][CH2:104][O:105][CH2:106][CH2:107]1.[ClH:46].[ClH:46].[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1 |f:2.3,11.12,^1:120,122,141,160|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(CN2CCCC2)C=CC1
|
Step Three
|
Name
|
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
|
|
Name
|
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCCC1
|
Step Four
|
Name
|
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=CO1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(CN2CCOCC2)C=CC1
|
Step Six
|
Name
|
LiOtBu
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O([Li])C(C)(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(CN2CCOCC2)C=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
